5-Trimethylsilanyl-isoxazole-3-carboxylic acid ethyl ester
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Overview
Description
5-Trimethylsilanyl-isoxazole-3-carboxylic acid ethyl ester is a chemical compound with the molecular formula C9H15NO3Si. It belongs to the class of isoxazole derivatives, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. Isoxazole derivatives are known for their wide range of biological activities and therapeutic potential .
Mechanism of Action
Target of Action
Ethyl 5-(trimethylsilyl)isoxazole-3-carboxylate, also known as 5-Trimethylsilanyl-isoxazole-3-carboxylic acid ethyl ester, has been found to have potent activity against Mycobacterium tuberculosis (Mtb) . Mtb is the causative agent of Tuberculosis (TB), a leading cause of death among infectious diseases globally .
Mode of Action
It has been observed that the presence of a halogen moiety (non-polar group) at m-/p- position and a methoxy group at o- position were optimal for anti-tb potency . This suggests that these groups may interact with specific targets in Mtb to exert their anti-TB effects .
Result of Action
The compound has shown potent in vitro activity against both drug-susceptible and drug-resistant Mtb . This suggests that it could potentially be used as a chemotherapeutic agent against TB, including drug-resistant forms of the disease .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Trimethylsilanyl-isoxazole-3-carboxylic acid ethyl ester typically involves the cycloaddition of aldehydes and N-hydroximidoyl chlorides in the presence of triethylamine. This reaction yields 3,4,5-trisubstituted 5-(pyrrolidinyl)-4,5-dihydroisoxazoles, which are subsequently oxidized to form the desired isoxazole derivative . Another method involves the use of tert-butyl nitrite or isoamyl nitrite to synthesize 3,5-disubstituted isoxazoles from substituted aldoximes and alkynes under conventional heating conditions .
Industrial Production Methods
Industrial production of isoxazole derivatives, including this compound, often employs metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation . These methods are eco-friendly and involve the use of readily available starting materials and mild reaction conditions.
Chemical Reactions Analysis
Types of Reactions
5-Trimethylsilanyl-isoxazole-3-carboxylic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: The oxidation of propargylamines to oximes followed by intramolecular cyclization to form isoxazoles.
Reduction: Hydrogenation of isoxazole derivatives to form corresponding amines.
Substitution: Reactions with aldehydes and N-hydroximidoyl chlorides to form trisubstituted isoxazoles.
Common Reagents and Conditions
Common reagents used in these reactions include triethylamine, tert-butyl nitrite, isoamyl nitrite, and various metal catalysts such as copper (I) and ruthenium (II) . Reaction conditions typically involve moderate temperatures and the use of solvents like water or chloroform .
Major Products
The major products formed from these reactions include 3,4-disubstituted isoxazoles, 3,5-disubstituted isoxazoles, and corresponding amines .
Scientific Research Applications
5-Trimethylsilanyl-isoxazole-3-carboxylic acid ethyl ester has several scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-Trimethylsilanyl-isoxazole-3-carboxylic acid ethyl ester include other isoxazole derivatives such as:
- Isoxazole-3-carboxylic acid
- Isoxazole-5-carboxylic acid
- 3,5-disubstituted isoxazoles
Uniqueness
This compound is unique due to its trimethylsilanyl group, which imparts specific chemical properties and reactivity. This makes it a valuable compound in synthetic chemistry and drug discovery .
Properties
IUPAC Name |
ethyl 5-trimethylsilyl-1,2-oxazole-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3Si/c1-5-12-9(11)7-6-8(13-10-7)14(2,3)4/h6H,5H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHJJRGMMFYOGJV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC(=C1)[Si](C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3Si |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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